![molecular formula C17H14BrN3OS2 B2804583 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide CAS No. 392302-78-2](/img/structure/B2804583.png)
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
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Overview
Description
“N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole”, has been studied . The crystal structure of this compound was found to be monoclinic, with a = 13.4050(4)Å, b = 4.7716(1)Å, c = 11.7303(4)Å, and β = 105.885(3)° .Scientific Research Applications
Photodynamic Therapy Applications
Compounds structurally related to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide have been synthesized and characterized for their applications in photodynamic therapy (PDT). These compounds, particularly zinc phthalocyanines substituted with thiadiazole groups, exhibit high singlet oxygen quantum yields, making them potential candidates for cancer treatment in PDT. Their photophysical and photochemical properties suggest their utility as Type II photosensitizers, which are crucial for inducing photodynamic effects in cancerous tissues (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antioxidant Activities
Benzimidazole derivatives, including structures similar to the compound , have demonstrated significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds, which feature thiadiazole and other heterocyclic rings, show potential as agents against various microbial strains and conditions associated with oxidative stress (Menteşe, Ülker, & Kahveci, 2015).
Anticancer and DNA Protective Abilities
Schiff bases derived from thiadiazole compounds have been developed to assess their biological activities. Certain compounds have displayed high DNA protective ability against oxidative damage and showed significant antimicrobial activity. Moreover, some derivatives exhibited cytotoxicity against cancer cell lines, highlighting the potential of thiadiazole compounds in developing chemotherapy drugs with minimal cytotoxicity (Gür et al., 2020).
Anticonvulsant Properties
Research into thiadiazole derivatives for their anticonvulsant properties has identified compounds with promising activity. The exploration of 1,3,4-thiadiazole derivatives for the development of anticonvulsant drugs highlights the therapeutic potential of these compounds in treating epilepsy and related disorders (Rajak et al., 2010).
Anti-Leishmanial Activity
Novel thiadiazole derivatives have been synthesized and evaluated for their anti-leishmanial activity, demonstrating potential as treatments for Leishmaniasis. The introduction of specific functional groups has resulted in compounds with effective action against the promastigote form of Leishmania major, suggesting a new avenue for the development of anti-leishmanial agents (Tahghighi et al., 2012).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. This compound is a derivative of the 1,3,4-thiadiazole class of compounds, which are known to have diverse biological activities . .
Mode of Action
Based on its structural similarity to other 1,3,4-thiadiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Other 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and antifungal activities . Therefore, it’s possible that this compound may also affect similar biochemical pathways.
Result of Action
Given the known biological activities of other 1,3,4-thiadiazole derivatives, it’s possible that this compound may have antimicrobial, anti-inflammatory, or antifungal effects .
properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS2/c1-11-2-6-13(7-3-11)15(22)19-16-20-21-17(24-16)23-10-12-4-8-14(18)9-5-12/h2-9H,10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYENQBXEECVGCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide |
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